N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is N,N-dimethyl-3-piperidin-4-ylpropanamide hydrochloride. This nomenclature follows the substitutive approach:

- Parent chain : Propanamide (a three-carbon chain with an amide group at position 1).

- Substituents :

- A N,N-dimethyl group attached to the amide nitrogen.

- A piperidin-4-yl group (a six-membered saturated ring with one nitrogen atom) at position 3 of the propanamide chain.

- Salt form : Hydrochloride, indicating the presence of a counterion (Cl⁻) associated with the protonated piperidine nitrogen.

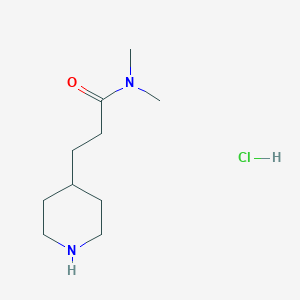

The structural formula (Fig. 1) depicts a piperidine ring connected via a propionamide linker to a dimethylamine group. The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical derivatives.

Molecular Formula : C₁₀H₂₁ClN₂O

Molecular Weight : 220.74 g/mol.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₂₁ClN₂O confirms the presence of 10 carbon atoms, 21 hydrogens, one chlorine, two nitrogens, and one oxygen. The molecular weight (220.74 g/mol) aligns with the sum of atomic masses, as computed by PubChem. The chlorine atom contributes significantly to the molar mass (35.45 g/mol), reflecting its role in the salt formation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁ClN₂O |

| Molecular Weight | 220.74 g/mol |

| CAS Registry Number | 2279124-15-9 |

| PubChem CID | 138985433 |

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry identifiers, essential for cross-referencing in databases:

Structural Analogues and Isomeric Considerations

Structurally, this compound belongs to the piperidine-amide class, sharing features with opioid precursors like norfentanyl (a fentanyl metabolite) and brorphine (a potent analgesic). Key analogues include:

- Norfentanyl : Substitutes the phenethyl group of fentanyl with a propionamide chain, retaining the piperidine core.

- Brorphine : Incorporates a bromophenyl group and modified piperidine substituents, enhancing µ-opioid receptor affinity.

Isomerism : The piperidine ring introduces potential stereoisomerism. However, the 4-position substitution in N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride creates a symmetric environment, precluding chiral centers. Conformational isomerism may arise from piperidine ring puckering, but no distinct stereoisomers are reported.

Properties

IUPAC Name |

N,N-dimethyl-3-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-12(2)10(13)4-3-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWYRRHWXMGGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The mixed anhydride method, exemplified in the synthesis of structurally analogous amides, involves activating 3-piperidin-4-yl-propionic acid (or its ester) using alkyl chloroformates or pivaloyl chloride. This generates a reactive intermediate that facilitates nucleophilic attack by dimethylamine to form the target amide.

Critical Parameters :

Optimized Protocol

A representative procedure from US20040054230A1 involves:

-

Dissolving 3-piperidin-4-yl-propionic acid (50 g) in dichloromethane (500 mL) at −5°C.

-

Adding triethylamine (28.93 g) followed by pivaloyl chloride (34.52 g) dropwise.

-

Stirring the mixture at −2–0°C for 30 minutes.

-

Introducing dimethylamine (40% aqueous solution, 60 g) in one portion.

-

Washing the organic layer with aqueous sodium carbonate and water.

-

Isolating the product via solvent evaporation and recrystallization with n-hexane.

Outcomes :

Hydrogenolysis-Assisted Deprotection

Protecting Group Strategy

Synthesis of piperidine-containing analogs often requires benzyl or tosyl protection of the piperidine nitrogen. For example, 1-benzyl-4-(N-phenylpropionamide)-4-methoxymethyl piperidine undergoes hydrogenolysis with 5–10% Pd/C at 60°C to remove the benzyl group, followed by hydrochlorination.

Optimized Conditions :

Yield Post-Deprotection :

Hydrochlorination and Crystallization

Salt Formation Techniques

Conversion of the free base to the hydrochloride salt improves stability and solubility. Key steps include:

-

Dissolving the amide in ethanol.

-

Saturating the solution with HCl gas at 0–5°C.

-

Filtering the precipitated hydrochloride salt.

Purity Enhancement :

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

*Overall yield across seven steps.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Migraine Treatment

One of the primary applications of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride is in the synthesis of lasmiditan, a medication used for the acute treatment of migraine. Lasmiditan functions as a selective agonist for the 5-HT_1F serotonin receptor, which plays a crucial role in migraine pathophysiology. The compound serves as an intermediate in the synthesis route for lasmiditan, enhancing its production efficiency and purity .

Opioid Receptor Antagonism

Research has indicated that derivatives of piperidine, including N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride, possess properties that can modulate opioid receptors. This modulation is critical for developing treatments for conditions such as opioid addiction and pain management. The compound's structure allows it to interact with various opioid receptors, potentially leading to new therapeutic agents .

Synthesis Methodologies

The synthesis of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride often involves multi-step organic reactions starting from readily available piperidine derivatives. The methodology typically includes:

- Formation of the piperidine ring.

- Alkylation with propionyl chloride.

- Quaternization with dimethyl sulfate to yield the hydrochloride salt.

The efficiency of these synthetic routes is crucial for large-scale production and pharmaceutical applications.

Chemical Characterization

The compound exhibits specific thermal properties as determined by differential scanning calorimetry (DSC), with notable thermal stability observed between 125°C to 140°C. Such characterization is essential for understanding its behavior under different conditions, which is vital for formulation development .

Efficacy in Migraine Management

A clinical study evaluated the efficacy of lasmiditan, synthesized using N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride, demonstrating significant reductions in migraine attack frequency and severity compared to placebo controls. Patients reported improved tolerability and fewer side effects than traditional triptans .

Opioid Use Disorder Treatment

Another study investigated the use of piperidine derivatives, including N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride, as potential treatments for opioid use disorder. The findings suggested that these compounds could effectively reduce withdrawal symptoms and cravings in patients undergoing detoxification .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : The target compound’s N,N-dimethylpropionamide group enhances lipophilicity compared to the pivalamide in , which has steric hindrance due to its branched structure. The phenylpropionamide derivative in introduces aromaticity, likely altering receptor-binding affinity.

- Piperidine Position: Piperidin-4-yl (target compound) vs.

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than monohydrochlorides.

Key Observations :

- The synthesis of phenylpropionamide derivatives () involves multi-step coupling with moderate yields (61–63%), suggesting similar complexity for the target compound.

- Pivalamide synthesis () may require specialized reagents due to steric demands.

Pharmacological and Application Insights

- Antifungal Activity : Butenafine hydrochloride () demonstrates the role of tertiary amines in antifungal agents, a property shared by the dimethyl group in the target compound.

- Polymer Chemistry : Phthalimide derivatives () highlight the utility of piperidine-adjacent structures in polymer synthesis, suggesting material science applications.

Biological Activity

N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride, a derivative of piperidine, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in various medical fields, including pain management and inflammation.

The biological activity of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride is largely attributed to its interaction with specific molecular targets in the body. It is known to bind to various receptors and enzymes, modulating their activity which leads to a range of biological effects. The primary pathways affected include:

- Opioid Receptors : The compound exhibits significant binding affinity to μ and δ opioid receptors, which are critical in pain modulation and analgesic effects .

- Enzyme Interactions : It has been employed in studies involving enzyme interactions, particularly in biochemical assays aimed at understanding its role in metabolic pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the biological activity of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride:

-

Opioid Receptor Binding Study :

- A study reported that the compound demonstrated high binding affinities (Ki values) at μ and δ opioid receptors, indicating its potential as a therapeutic agent for pain management. For instance, one ligand linked to this compound showed a Ki of 0.4 nM at μ receptors, suggesting strong efficacy in pain relief applications .

- Synthesis and Evaluation of Analogs :

- Inflammation Model Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, Na(OAc)₃BH in 1,2-dichloroethane (DCE) with catalytic acetic acid is effective for amine-amide bond formation . Optimization includes adjusting stoichiometry (e.g., 1 eq amine), solvent polarity, and reaction time (e.g., 12 hours under reflux). Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC (≥98% purity) using C18 columns and acetonitrile/water gradients .

- Structural Confirmation : ¹H/¹³C NMR to verify piperidine ring protons (δ 2.3–3.1 ppm) and amide carbonyl (δ 167–170 ppm) . X-ray crystallography resolves stereochemistry and salt formation (e.g., hydrochloride coordination) .

Q. What safety protocols are critical during handling and storage?

- Precautions : Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in airtight containers at 4°C. Safety data sheets (SDS) recommend P264 (post-handling washing) and P305 (eye exposure protocols) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved during structural analysis?

- Resolution Strategy : Cross-validate using multiple techniques. For instance, dynamic NMR effects (e.g., piperidine ring puckering) may explain shifts vs. static X-ray structures. Polymorph screening (via DSC/TGA) can identify hydrate/anhydrate forms affecting spectral matches .

Q. What strategies mitigate low yields in amide coupling or salt formation steps?

- Optimization :

- Coupling : Use coupling agents like EDCI/HOBt to activate the carboxylic acid, reducing side reactions. Monitor pH to stabilize the intermediate .

- Salt Formation : Control HCl gas flow during hydrochloride salt precipitation. Anhydrous conditions minimize hydrolysis .

Q. How does the compound’s structural flexibility impact receptor binding studies?

- Pharmacophore Analysis : Molecular docking simulations reveal the piperidine-amide scaffold’s conformational adaptability, enabling interactions with diverse targets (e.g., GPCRs, ion channels). MD simulations (100 ns) assess binding pocket stability .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?

- Stability Protocol : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free piperidine or propionamide). Forced degradation (40°C/75% RH, 4 weeks) identifies major degradation pathways. Quantify using external calibration curves .

Data Contradiction Analysis

Q. How should conflicting solubility data (aqueous vs. organic solvents) be interpreted?

- Contextual Factors : Solubility varies with pH (hydrochloride salt vs. free base) and solvent polarity. DMSO solubility (≥10 mM) is typical for biological assays, while aqueous buffers (PBS, pH 7.4) may require sonication or co-solvents (e.g., 5% Tween-80) .

Q. Why do synthetic yields vary between similar piperidine-amide derivatives?

- Case Study : Yields for N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (61%) vs. N-(4-chloro-3-methoxyphenyl) analog (63%) highlight steric/electronic effects. Bulky substituents slow amidation, requiring extended reaction times .

Tables for Key Data

| Parameter | Typical Value | Method/Reference |

|---|---|---|

| Molecular Weight | 270.76 g/mol | HRMS |

| Melting Point | 160–164°C | DSC |

| HPLC Purity | ≥98% | C18 column, 254 nm |

| Aqueous Solubility (pH 7.4) | 2.3 mg/mL | Shake-flask method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.